8-Oxo-8-(3-phenoxyphenyl)octanoic acid
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Overview
Description
8-Oxo-8-(3-phenoxyphenyl)octanoic acid is an organic compound with the molecular formula C20H22O4 It is characterized by the presence of an oxo group at the eighth position of an octanoic acid chain, which is further substituted with a 3-phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-8-(3-phenoxyphenyl)octanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenoxybenzaldehyde and octanoic acid derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 3-phenoxybenzaldehyde and an octanoic acid derivative.
Oxidation: The intermediate is then subjected to oxidation to introduce the oxo group at the eighth position of the octanoic acid chain. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compound.
Continuous Oxidation: The oxidation step is carried out in continuous flow reactors to ensure efficient and consistent production.
Automated Purification: Advanced purification techniques, such as automated column chromatography, are employed to achieve high purity levels suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-Oxo-8-(3-phenoxyphenyl)octanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the phenoxy group or the octanoic acid chain.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Hydroxyl Derivatives: Reduction of the oxo group yields hydroxyl derivatives.
Substituted Phenoxy Derivatives: Nucleophilic substitution reactions produce various substituted phenoxy derivatives.
Scientific Research Applications
8-Oxo-8-(3-phenoxyphenyl)octanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Oxo-8-(3-phenoxyphenyl)octanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 8-Oxo-8-(4-phenoxyphenyl)octanoic acid
- 8-Oxo-8-(2-phenoxyphenyl)octanoic acid
- 8-Oxo-8-(3-methoxyphenyl)octanoic acid
Uniqueness
8-Oxo-8-(3-phenoxyphenyl)octanoic acid is unique due to the specific positioning of the phenoxy group at the third position, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
8-oxo-8-(3-phenoxyphenyl)octanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c21-19(13-6-1-2-7-14-20(22)23)16-9-8-12-18(15-16)24-17-10-4-3-5-11-17/h3-5,8-12,15H,1-2,6-7,13-14H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGZTSMAAFRYPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292435 |
Source
|
Record name | η-Oxo-3-phenoxybenzeneoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-79-2 |
Source
|
Record name | η-Oxo-3-phenoxybenzeneoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | η-Oxo-3-phenoxybenzeneoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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